4-(1H-pyrrol-2-yl)benzoic acid
CAS No.:
Cat. No.: VC16771503
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H9NO2 |
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Molecular Weight | 187.19 g/mol |
IUPAC Name | 4-(1H-pyrrol-2-yl)benzoic acid |
Standard InChI | InChI=1S/C11H9NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,12H,(H,13,14) |
Standard InChI Key | NOFKTCATDHACEG-UHFFFAOYSA-N |
Canonical SMILES | C1=CNC(=C1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoic acid group (-C₆H₄COOH) linked to a pyrrole ring (C₄H₄N) at the fourth carbon of the benzene ring. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes electron-rich properties due to its conjugated π-system. This configuration enables interactions with biological targets and participation in electrophilic substitution reactions.
Key Functional Groups:
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Carboxylic Acid Group: Enhances solubility in polar solvents and facilitates hydrogen bonding with biomolecules.
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Pyrrole Ring: Imparts aromaticity and potential for π-π stacking interactions, critical in drug design and material applications.
Physicochemical Data
While exact data for 4-(1H-pyrrol-2-yl)benzoic acid are unavailable, analogs provide insight:
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Molecular Formula: C₁₁H₉NO₂ (inferred from).
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Molecular Weight: ~191.20 g/mol.
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Solubility: Expected to be moderate in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group .
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Melting Point: Analogous compounds like 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid exhibit melting points near 180°C, suggesting similar thermal stability.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of pyrrole-substituted benzoic acids typically involves coupling reactions between pyrrole derivatives and benzoic acid precursors. Two primary routes are inferred from related compounds:
Condensation Reactions
A common method for attaching pyrrole rings to aromatic cores involves acid-catalyzed condensation. For example, 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is synthesized via refluxing pyrrole with 4-formylbenzoic acid in glacial acetic acid, forming a Schiff base intermediate that is subsequently reduced. Adapting this approach, 4-(1H-pyrrol-2-yl)benzoic acid could be synthesized by reacting pyrrole with 4-bromobenzoic acid under palladium-catalyzed coupling conditions.
Hydrazide Intermediate Route
As demonstrated in the synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide , methyl 4-(1H-pyrrol-1-yl)benzoate reacts with hydrazine in ethanol under reflux to yield the hydrazide derivative. A similar strategy could be employed for the 2-yl isomer by substituting the pyrrole substituent position.
Reaction Pathways and Derivatives
The carboxylic acid group enables diverse derivatization:
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Esterification: Reaction with alcohols (e.g., methanol) forms esters, enhancing lipophilicity for drug delivery.
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Decarboxylation: Under strong acids/bases, the -COOH group may be removed, yielding arylpyrrole derivatives.
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Electrophilic Substitution: The electron-rich pyrrole ring can undergo nitration or halogenation at the α-positions.
Biological Activity and Medicinal Applications
Antimicrobial Effects
Pyrrole derivatives show broad-spectrum activity against Gram-positive and Gram-negative bacteria. In agar diffusion assays, 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid inhibited Staphylococcus aureus and Pseudomonas aeruginosa with zones of inhibition ≥15 mm. The lone pyrrole substituent in 4-(1H-pyrrol-2-yl)benzoic acid may retain these effects through membrane disruption or enzyme inhibition.
Material Science Applications
Conductive Polymers
Pyrrole units are integral to conductive polymers like polypyrrole. Incorporating 4-(1H-pyrrol-2-yl)benzoic acid into polymer backbones could enhance conductivity (σ ≈ 10⁻²–10² S/cm) while introducing carboxyl groups for functionalization. Such materials are promising for organic electronics and biosensors.
Metal-Organic Frameworks (MOFs)
The carboxylic acid group can coordinate metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with high surface areas (>1,000 m²/g). These frameworks have applications in gas storage and catalysis .
Analytical Characterization
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the carboxylic acid proton (~12 ppm), pyrrole α-protons (6.5–7.0 ppm), and aromatic benzene protons (7.5–8.0 ppm) .
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IR Spectroscopy: Strong absorption bands for -COOH (2500–3000 cm⁻¹, broad) and pyrrole C-N (1600 cm⁻¹).
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates pyrrole-benzoic acid derivatives with retention times of 8–12 minutes .
Challenges and Future Directions
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Synthetic Optimization: Current yields for analogous compounds rarely exceed 83% , necessitating improved catalysts (e.g., nickel-based systems ).
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Biological Screening: In vivo studies are needed to validate antitumor and antimicrobial efficacy.
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Material Performance: Enhancing the conductivity and stability of pyrrole-based polymers remains a key hurdle.
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